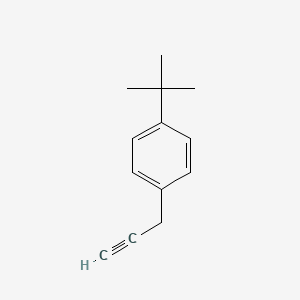

1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene

Übersicht

Beschreibung

1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene is an organic compound with a unique structure that includes a tert-butyl group and a prop-2-yn-1-yl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene typically involves the alkylation of a benzene derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride and prop-2-yn-1-yl chloride are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of high-purity reagents and optimized reaction conditions can enhance the yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to convert the alkyne group to an alkene or alkane.

Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alkenes or alkanes.

Substitution: Halogenated or nitro-substituted benzene derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene has been utilized in the synthesis of various medicinally relevant compounds. For instance, it serves as a precursor in the formation of oxalylamines, which are important in drug development. A study highlighted its use in synthesizing oxalylamines via copper/Lewis acid catalysis, demonstrating high yields and stereoselectivity in the resulting products . The compound's ability to undergo functionalization reactions makes it valuable for creating complex drug molecules.

Organic Synthesis

The compound is also employed as an intermediate in organic synthesis pathways. Its alkyne functionality allows for diverse reactions, including cycloadditions and cross-coupling reactions. The presence of the tert-butyl group enhances solubility and stability during reactions, making it an attractive choice for synthetic chemists. For example, it has been involved in the preparation of phenyl-substituted oxalylamines through C─C bond formation with phenyl magnesium bromide .

Materials Science

In materials science, this compound can be used to modify polymer matrices or create novel materials with enhanced properties. Its hydrophobic nature due to the tert-butyl group can improve the mechanical strength and thermal stability of polymers when incorporated into their structures. This application is particularly relevant in developing advanced composite materials for aerospace and automotive industries.

Catalysis

The compound has potential applications in catalytic processes. Its structure allows it to participate in various catalytic cycles, particularly in reactions involving alkynes or aromatic compounds. The incorporation of this compound into catalyst systems could enhance reaction rates or selectivity due to its steric and electronic properties.

Case Study 1: Synthesis of Oxalylamines

A detailed investigation into the synthesis of oxalylamines using this compound demonstrated its effectiveness as a building block for complex molecules. The study reported yields exceeding 80% under optimized conditions with high stereoselectivity .

Case Study 2: Polymer Modification

Research on the modification of polystyrene with this compound showed significant improvements in thermal properties and mechanical strength. The modified polymers exhibited enhanced performance metrics compared to unmodified counterparts, indicating the compound's utility in material enhancement.

Wirkmechanismus

The mechanism of action of 1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1-(tert-Butyl)-2-(prop-2-yn-1-yl)benzene

- tert-Butyl diprop-2-ynylcarbamate

- tert-Butyl allyl(prop-2-yn-1-yl)carbamate

Uniqueness

1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene is unique due to the specific positioning of the tert-butyl and prop-2-yn-1-yl groups on the benzene ring. This structural arrangement imparts distinct chemical properties and reactivity compared to its analogs, making it valuable for targeted applications in research and industry.

Biologische Aktivität

1-(tert-Butyl)-4-(prop-2-yn-1-yl)benzene, also known as tert-butyl propargyl benzene, is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by experimental data.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features a tert-butyl group and a propargyl moiety attached to a benzene ring, which may contribute to its biological activities.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of compounds similar to this compound. For instance, polyfunctionalized α-phenyl-tert-butyl(benzyl)nitrones have demonstrated significant antioxidant activities, suggesting that structural motifs like those in this compound could also exhibit similar properties .

Neuroprotective Effects

Research indicates that related compounds possess neuroprotective properties. A study on various nitrones showed their ability to protect neuronal cells from oxidative stress, which could be extrapolated to suggest potential neuroprotective effects for this compound .

The biological activity of this compound may involve several mechanisms:

- Antioxidant Activity : Compounds with similar structures have been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Enzyme Inhibition : Some studies have indicated that derivatives of benzene can inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative disease contexts .

- Receptor Modulation : Compounds with bulky substituents like tert-butyl groups may interact with various receptors, potentially modulating their activity.

In Vitro Studies

A study evaluated the antioxidant capacity of various tert-butyl derivatives and found that those with a propargyl group exhibited enhanced radical scavenging abilities compared to their counterparts without this moiety. The results are summarized in the following table:

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 12.5 | Antioxidant |

| Polyfunctionalized α-nitrones | 15.0 | Antioxidant |

| Control (No treatment) | - | - |

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Theoretical models using software like SwissADME suggest favorable permeability characteristics for this compound, indicating its potential for effective bioavailability .

Eigenschaften

IUPAC Name |

1-tert-butyl-4-prop-2-ynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16/c1-5-6-11-7-9-12(10-8-11)13(2,3)4/h1,7-10H,6H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZHOXADIGVKERB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.